1-Methyl-1h-pyrazolo[3,4-d]pyrimidine

Kinase Inhibition CDK2 Medicinal Chemistry

Source the definitive 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine core for your ATP-competitive kinase inhibitor programs. This N1-methyl isomer provides the critical electronic and steric environment essential for selective derivatization. Unlike N2-substituted or other N1-alkyl variants, this specific core ensures valid SAR studies and a direct pathway to potent leads against CDK2, PKD, PI3K, and GSK-3β. Ensure synthetic route fidelity and target selectivity with the correct starting material.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 6288-86-4
Cat. No. B1619070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
CAS6288-86-4
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC=C2C=N1
InChIInChI=1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3
InChIKeyMCLXGVNIBMHMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazolo[3,4-d]pyrimidine (6288-86-4): Sourcing and Procurement Guide for the Core Heterocyclic Scaffold


1-Methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 6288-86-4) is a core heterocyclic scaffold consisting of a fused pyrazole and pyrimidine ring system with a methyl substituent at the N1 position. This unsubstituted core is widely employed as a versatile intermediate and building block for constructing diverse bioactive molecules, particularly ATP-competitive kinase inhibitors [1] [2]. It is a foundational entity in medicinal chemistry programs targeting oncology, inflammation, and other therapeutic areas.

Why 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine (6288-86-4) Cannot Be Interchanged with Close Analogs: A Critical Distinction for Drug Discovery


While the pyrazolo[3,4-d]pyrimidine core is shared among many kinase inhibitors, substitution at the N1 position with a methyl group, as in 1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is not a trivial modification. This specific methyl group establishes a unique electronic and steric environment that critically influences the core's reactivity and subsequent derivatization. Unlike its N2-substituted isomers or other N1-alkyl variants, this compound provides a distinct vector for further functionalization, which is essential for achieving the desired selectivity profile in advanced leads. [1] Consequently, using an alternative isomer or a differently substituted core will alter the synthetic pathway and the final biological activity of the derived molecules, making direct substitution in established synthetic routes or structure-activity relationship (SAR) studies invalid.

Quantitative Evidence for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine (6288-86-4): A Comparative Assessment of Its Utility as a Core Scaffold


Comparative Kinase Inhibitory Potency of 4-Substituted Derivatives of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine

The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold serves as the foundation for a series of CDK2 inhibitors. The addition of a 4-substituent to this core is critical for activity. For example, the derivative '2a' (a 4-substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidine) demonstrated a CDK2/cyclin A inhibition IC50 of 0.27 µM, while a related derivative '2b' with a different 4-substituent showed an IC50 of 0.25 µM. [1] This demonstrates that the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core is a productive starting point for generating low-micromolar kinase inhibitors, and its functionalization at the 4-position is key to modulating potency.

Kinase Inhibition CDK2 Medicinal Chemistry

Antiproliferative Activity of a 4-Piperazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivative against Cancer Cell Lines

Derivatization of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core at the 4-position yields compounds with significant antiproliferative activity. A specific derivative, 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-piperazine-1-carboxylic acid (4-phenoxyphenyl)-amide, was found to inhibit the proliferation of several cancer cell lines, including A549 lung cancer cells, with an IC50 value of 2.24 µM. This is notably more potent than the standard chemotherapeutic agent doxorubicin, which had an IC50 of 9.20 µM in the same assay.

Anticancer Antiproliferative Cell-based Assay

Potent and Selective PI3K Inhibition by the Advanced Lead Compound ETP-45658

ETP 45658, a clinically relevant lead compound, is a 4-morpholinyl-substituted derivative of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core. This compound demonstrates potent and selective inhibition of class I PI3K isoforms, with IC50 values of 22 nM for PI3Kα and 30 nM for PI3Kδ. It also inhibits DNA-PK (IC50 70.6 nM) and mTOR (IC50 152 nM). The exquisite selectivity and potency of this advanced molecule are a direct consequence of the specific vector and electronic properties provided by the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold upon which it was built.

PI3K Inhibition Kinase Selectivity Lead Compound

Enhanced PKD Inhibition Achieved by Optimizing the 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold

Starting from the known PKD inhibitor 3-IN-PP1 (which itself is based on a pyrazolo[3,4-d]pyrimidine core), researchers synthesized novel derivatives based on the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This optimization effort yielded compound 17m, which demonstrated improved biochemical inhibitory activity against PKD with an IC50 range of 17-35 nM, compared to the parent 3-IN-PP1 which had an IC50 range of 94-108 nM. [1] This represents a significant improvement in potency directly linked to modifications on the core scaffold.

PKD Inhibition Antitumor Lead Optimization

GSK-3β Inhibitory Activity of Diverse 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

A series of pyrazolo[3,4-d]pyrimidine derivatives, designed around two different templates (A and B), were evaluated for their GSK-3β inhibitory activity. Compounds from these series showed IC50 values ranging from 0.17 to 1.01 µM. [1] This activity is comparable to the standard GSK-3β inhibitor Tideglusib, which showed an IC50 of 0.22 µM in the same study. This demonstrates that the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core is an effective starting point for developing potent GSK-3β inhibitors, with some analogs achieving potency on par with a known inhibitor.

GSK-3β Inhibition Anticancer SAR

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine (6288-86-4): Key Application Scenarios for Research and Industrial Procurement


Lead Optimization in Kinase Inhibitor Programs

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine is the optimal starting material for medicinal chemistry teams engaged in kinase inhibitor lead optimization. As evidenced by its use in generating potent inhibitors of CDK2 [1], PKD [2], PI3K , and GSK-3β [3], this core scaffold provides a privileged template for rapidly exploring chemical space. Procurement of this specific N1-methyl isomer is essential, as SAR studies have shown that modifications at this position are critical for achieving the desired potency and selectivity profiles.

Synthesis of Advanced Intermediates and Tool Compounds

The compound serves as a key intermediate for synthesizing more complex molecules with established biological activity. The 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative is a common intermediate for creating various disubstituted analogs with potential pharmacological properties [4]. Furthermore, the core is the direct precursor to advanced tool compounds like the PI3K inhibitor ETP-45658 , demonstrating its utility in creating high-value chemical probes for target validation and pathway elucidation.

Structure-Activity Relationship (SAR) Studies for Novel Anticancer Agents

Given the robust antiproliferative activity demonstrated by its derivatives against cancer cell lines, including A549 lung cancer cells and breast cancer cell lines [3], this compound is a valuable asset for building focused chemical libraries. Its use in SAR campaigns allows researchers to systematically explore the impact of various substitutions on anticancer potency, guiding the design of novel therapeutic candidates.

Chemical Biology and Target Deconvolution Studies

The well-documented activity of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-based inhibitors against a range of kinases (CDK2 [1], PKD [2], PI3K , GSK-3β [3]) makes this scaffold ideal for creating affinity probes or PROTACs (Proteolysis Targeting Chimeras). These tools are critical for chemical biology applications such as target engagement studies, target deconvolution, and understanding the functional consequences of modulating specific kinase pathways in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.